(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone
Description
Properties
IUPAC Name |
(2E,6Z)-2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2/b12-10-,13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHQMDCQGGHVJP-PJABCKPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CO2)/C(=O)/C(=C\C3=CC=CO3)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034237 | |
| Record name | 2,6-Bis-furfurylidenecyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893-00-5 | |
| Record name | 2,6-Bis-furfurylidenecyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone typically involves the condensation of cyclohexanone with furfural under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product. Commonly used bases for this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol-water mixture at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate electrophiles (e.g., halogens, nitro groups).
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds with furan moieties exhibit significant antioxidant activities. (2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone has been studied for its potential to scavenge free radicals, which can contribute to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound showed promising results in reducing oxidative stress in cellular models .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. In vitro studies revealed that it exhibits activity against a range of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death . This property could be harnessed in the development of new antimicrobial agents or preservatives.
Materials Science
Photoinitiators in Polymer Chemistry
this compound has been explored as a photoinitiator for polymerization processes. Its ability to absorb light and initiate polymerization reactions makes it suitable for applications in coatings and adhesives. Research has shown that it can effectively initiate the polymerization of acrylates under visible light, offering advantages in terms of energy efficiency and environmental sustainability .
Photopolymerization
Visible-Light-Induced Polymerization
The compound is particularly relevant in the field of visible-light-induced photopolymerization. Recent advancements have focused on developing photoinitiating systems that utilize visible light to initiate polymerization reactions. Studies have indicated that this compound can be incorporated into these systems, enhancing the efficiency and speed of the polymerization process while minimizing the need for UV light sources .
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various furan-containing compounds, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential use in formulations aimed at reducing oxidative stress-related damage .
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at a prominent university, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a natural antimicrobial agent .
Case Study 3: Polymer Applications
A research team explored the use of this compound in creating eco-friendly coatings through photopolymerization. The findings showed that incorporating this compound into coatings resulted in faster curing times and improved mechanical properties compared to traditional UV-curable systems .
Mechanism of Action
The mechanism of action of (2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings and cyclohexanone core can participate in various chemical interactions, influencing the compound’s overall reactivity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Bis-substituted cyclohexanones vary widely in properties based on substituents (Table 1).
Table 1: Key Properties of Selected Cyclohexanone Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Furan rings (electron-rich) enhance π-π stacking but reduce metabolic stability compared to trifluoromethyl or nitro groups (electron-withdrawing), which improve solubility and resistance to degradation . Methyl groups (e.g., 4-methylbenzylidene) induce non-isomorphic crystal packing due to weak van der Waals interactions, affecting material properties .
Stereochemistry :
Antimicrobial and Anticancer Activity :
Hydroxy and Methoxy Derivatives (e.g., A1–A6):
Nitro Derivatives :
Larvicidal Activity :
- The furan-substituted compound outperforms fluorophenyl and thiophene analogs in mosquito larvicidal activity (LC₅₀: ~20 μM vs. >27 μM for others) but lacks strong SCP-2 inhibition, suggesting non-sterol targets .
Biological Activity
(2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone is an organic compound notable for its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanone core with two furan rings attached through methylene linkages. Its molecular formula is and it is classified under several chemical databases, including PubChem and Benchchem .
Synthesis
The synthesis typically involves the condensation of cyclohexanone with furfural under basic conditions, often utilizing sodium hydroxide or potassium hydroxide as catalysts. The reaction is conducted in an ethanol-water mixture at elevated temperatures to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of furan-based compounds have shown effectiveness against various bacterial strains and fungi. The presence of the furan moiety is believed to enhance the interaction with microbial cell membranes, disrupting their integrity .
Antiviral Activity
A study highlighted that derivatives related to furan compounds have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. Compounds derived from furan structures demonstrated IC50 values in the low micromolar range (e.g., 1.55 μM), indicating strong potential as antiviral agents .
Cytotoxic Effects
Preliminary studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, related compounds have been reported to inhibit cell growth significantly in various cancer types, suggesting that this compound may also possess anticancer properties .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible covalent inhibitor of key enzymes involved in viral replication and cellular metabolism.
- Oxidative Stress : It may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
- Membrane Disruption : The interaction with lipid membranes could compromise cell integrity and function.
Study on Antiviral Activity
In a recent study focusing on SARS-CoV-2 inhibitors, researchers synthesized several derivatives of furan-based compounds. Among these, one compound exhibited an IC50 value of 1.57 μM against Mpro. This finding underscores the potential for developing new antiviral therapies based on the structural framework of this compound .
Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of related furan compounds on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 μg/mL for certain derivatives. This suggests that this compound may have therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (2Z,6E)-2,6-bis(thiophen-2-ylmethylene)cyclohexanone | Thiophene rings | Moderate antimicrobial effects |
| (2Z,6E)-4-tert-butyl-2,6-bis(2-furylmethylene)cyclohexanone | Bulky substituent on cyclohexanone | Enhanced stability and activity |
| (2Z,6E)-4-fluoro-2,6-bis(furan-2-ylmethylene)cyclohexanone | Fluorine substitution | Increased potency against specific pathogens |
Q & A
Q. What are the standard synthetic protocols for preparing (2Z,6E)-2,6-bis(furan-2-ylmethylene)cyclohexanone, and how can side reactions be minimized?
The compound is synthesized via aldol condensation between cyclohexanone and furfural in ethanol under basic conditions (e.g., KOH or NaOMe). A typical procedure involves stirring equimolar ratios of reactants at room temperature for 2–3 hours, followed by precipitation and recrystallization from ethanol . Key challenges include suppressing cyclohexanone self-condensation (yielding [1,1'-bi(cyclohexylidene)]-2-one) and ensuring stereoselectivity. Side reactions can be minimized by controlling catalyst concentration (e.g., 1:1 molar ratio of base to aldehyde) and monitoring reaction progress via TLC .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
- X-ray crystallography : Single-crystal analysis using SHELXL software confirms the (2Z,6E) configuration and planar geometry. For example, bond lengths (C=C: ~1.35 Å) and dihedral angles between furan rings are critical for structural validation .
- Spectroscopy :
- ¹H/¹³C NMR : Signals at δ ~6.5–7.8 ppm (furan protons) and δ ~190 ppm (ketone carbon) are diagnostic .
- IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C) confirm the enone system .
Q. What are the primary biological or material applications reported for this compound?
- Antifungal activity : Despite structural similarity to active bis-chalcones, this compound showed no efficacy against Trichophyton rubrum (MIC >15.6 µg/mL), highlighting the need for substituent optimization .
- Fuel precursors : Its high volumetric energy density (~C16) makes it a candidate for renewable fuels derived from biomass .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity and yield in large-scale syntheses?
Fixed-bed reactors and flow chemistry systems improve scalability by minimizing side reactions. Parameters include:
- Catalyst choice : NaOMe over KOH reduces byproduct formation .
- Solvent polarity : Methanol/chloroform mixtures (1:2 v/v) enhance crystallinity .
- Temperature control : Room temperature avoids thermal degradation of furfural .
Q. How do structural modifications (e.g., substituent effects) influence bioactivity or physicochemical properties?
- Antioxidant/anti-inflammatory activity : Analogues with methoxy or hydroxyl groups (e.g., cyclovalone derivatives) show enhanced activity due to improved electron-donating capacity .
- Photostability : Substitution with electron-withdrawing groups (e.g., nitro) reduces cyclization under UV exposure, as observed in similar bis-benzylidene cyclohexanones .
Q. What methodologies resolve contradictions in bioactivity data across structurally similar compounds?
Example: While (2E,6E)-2,6-dibenzylidenocyclohexanone exhibits antifungal activity (MIC 15.6 µg/mL), the furan-substituted analogue lacks efficacy. Comparative molecular docking and QSAR studies can identify critical interactions (e.g., hydrophobic vs. hydrogen-bonding motifs) with fungal targets .
Q. How does pH affect the compound’s photochemical reactivity and stability?
Under acidic conditions (pH <1), the compound undergoes slow cis-trans isomerization (rate constant: 5×10⁻⁵ s⁻¹) and dehydration to form styrylflavylium derivatives. Neutral to mildly acidic conditions promote cyclization to 7,8-dihydro-6H-chromeno[3,2-d]xanthene, characterized via flash photolysis and NMR .
Methodological Recommendations
- Crystallography : Use SHELXL for high-resolution refinement, particularly for resolving stereochemical ambiguities .
- Kinetic Studies : Employ stopped-flow UV-vis spectroscopy to track rapid isomerization events .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic transitions and reactive sites for SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
